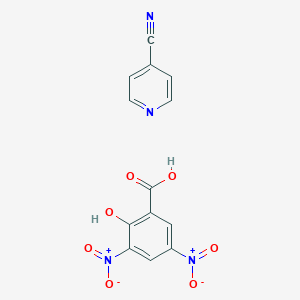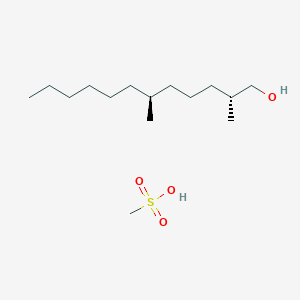
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-Dimethyldodecan-1-ol is an organic compound that belongs to the class of alcohols. Methanesulfonic acid is a strong organic acid commonly used in organic synthesis. The combination of these two compounds can result in various chemical reactions and applications, making them significant in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyldodecan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Methanesulfonic acid can be prepared by the oxidation of methanethiol or dimethyl sulfide using oxidizing agents like hydrogen peroxide or nitric acid. The reaction is usually conducted in an aqueous medium under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, (2R,6S)-2,6-dimethyldodecan-1-ol is often produced through catalytic hydrogenation of the corresponding ketone. This method offers high efficiency and scalability. Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using sulfur trioxide in the presence of a catalyst. This process is highly efficient and yields a pure product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2R,6S)-2,6-Dimethyldodecan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Methanesulfonic acid can be reduced to methanethiol using reducing agents like lithium aluminum hydride.
Substitution: Both compounds can participate in substitution reactions. For example, methanesulfonic acid can react with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Methanesulfonic acid with alcohols in the presence of a base like pyridine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, thiols.
Substitution: Methanesulfonates.
Scientific Research Applications
Chemistry
(2R,6S)-2,6-Dimethyldodecan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Methanesulfonic acid is a versatile catalyst in organic reactions, including esterification and alkylation.
Biology
Methanesulfonic acid is used in the preparation of biological buffers and as a reagent in protein modification studies.
Medicine
Methanesulfonic acid derivatives are used in the formulation of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry
Methanesulfonic acid is employed in electroplating, as a catalyst in polymerization reactions, and in the production of biodiesel.
Mechanism of Action
The mechanism of action for (2R,6S)-2,6-dimethyldodecan-1-ol involves its role as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products. Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. It can also act as a nucleophile in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-Dimethyldodecan-1-ol: A diastereomer with different stereochemistry.
Methanesulfonyl chloride: A derivative used in sulfonation reactions.
Ethanol: A simpler alcohol with similar reactivity in oxidation and reduction reactions.
Uniqueness
(2R,6S)-2,6-Dimethyldodecan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Methanesulfonic acid is unique for its strong acidity and versatility as a catalyst in various organic transformations.
Properties
CAS No. |
647035-11-8 |
|---|---|
Molecular Formula |
C15H34O4S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14+;/m0./s1 |
InChI Key |
SVPCYZSUNOXUCM-LMRHVHIWSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CCC[C@@H](C)CO.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
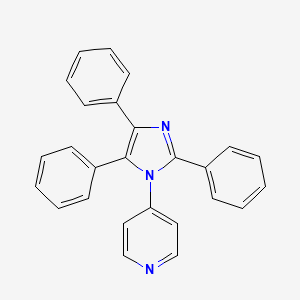
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
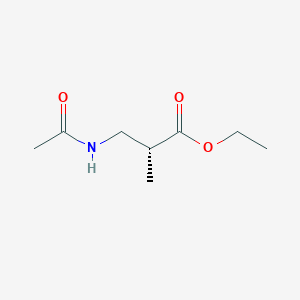
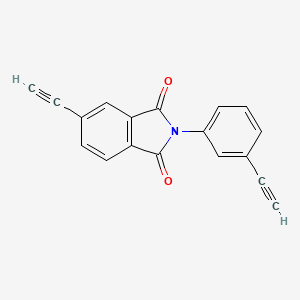
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
